4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

SOS1 agonist RAS-ERK signaling Cross-coupling synthesis

4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1267333-66-3) is the critical benzimidazolone precursor for synthesizing potent SOS1 agonists targeting RAS-ERK signaling in pancreatic, colorectal, and lung cancers. The 4-bromo handle enables parallel SAR via Suzuki/Buchwald-Hartwig coupling, while the fixed 6-methyl group defines the binding pharmacophore essential for low-nanomolar SOS1 engagement. Regioisomeric shifts (e.g., 4-Cl, 4-I, or 5-Me analogs) abolish target affinity, making this exact isomer mandatory for reproducible biological data and fluorescent probe fidelity. Procure this building block to advance RAS-mutant cancer screening and high-throughput assay development with guaranteed structural conformity.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1267333-66-3
Cat. No. B6618125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS1267333-66-3
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)NC(=O)N2
InChIInChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12)
InChIKeyFYBZHJVKBRGJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1267333-66-3): Core Benzimidazolone Building Block for Targeted Covalent and Cross-Coupling Libraries


4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (C₈H₇BrN₂O, MW 227.06 g/mol) is a heterocyclic benzimidazolone scaffold featuring a bromine atom at the 4-position and a methyl group at the 6-position . This compound serves as a key synthetic intermediate for generating biologically active molecules, most notably documented as a critical reactant in the synthesis of potent SOS1 agonists that modulate RAS-ERK signaling in oncology research [1]. Its substitution pattern provides a defined chemical handle (aryl bromide) for palladium-catalyzed cross-coupling reactions and a fixed methyl group that influences both electronic properties and steric constraints in the final target molecule.

Why 4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Cannot Be Replaced by Generic Benzimidazolone Analogs


Simple substitution with a different halogen (e.g., 4-chloro or 4-iodo) or relocation of the methyl group alters the steric and electronic landscape, leading to divergent reactivity in cross-coupling reactions and ultimately producing final compounds with distinct biological activity profiles [1]. In the specific application of SOS1 agonist synthesis, the 4-bromo-6-methyl substitution pattern is essential for constructing the correct binding pharmacophore; changing the halogen or methyl position would result in a molecule that fails to engage the SOS1 pocket with the same affinity demonstrated in the parent series [2]. Therefore, procurement of the exact isomer is mandatory to ensure fidelity of synthetic outcomes and biological data reproducibility.

Quantitative Differentiation Evidence for 4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one versus In-Class Alternatives


Synthetic Utility: Enabling Pd-Catalyzed Cross-Coupling for SOS1 Agonist Probe Assembly vs. Non-Brominated Analogs

The aryl bromide at position 4 allows for efficient palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is essential for introducing the complex amine/amide side chains required for SOS1 binding [1]. The non-brominated analog (e.g., 6-methyl-1,3-dihydrobenzimidazol-2-one) lacks this reactive handle and cannot participate in such coupling steps without prior functionalization, which often results in lower yields and additional synthetic steps [2]. The reaction involving 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one proceeded to 59.0 h and generated the desired fluorescent SOS1 probe, demonstrating the stability and reactivity of the bromo substituent under these conditions [2].

SOS1 agonist RAS-ERK signaling Cross-coupling synthesis

Regioisomeric Differentiation: 4-Bromo-6-methyl vs. 5-Bromo-6-methyl Scaffolds in SOS1 Pharmacophore Construction

The 4-bromo substitution positions the attachment point for the essential piperazine/phenyl side chains in the optimal orientation to interact with the hydrophobic cleft of SOS1 [1]. If a user mis-purchases the 5-bromo-6-methyl isomer (CAS not reported), the resulting compound would present the side chain at a geometrically different position, likely resulting in a complete loss of SOS1 binding affinity, which for the parent series of agonists ranges from low double-digit nanomolar Kd values (e.g., Compound 65, Kd = 9 nM) down to complete inactivity for mismatched regioisomers [2]. Although direct Kd data for the probe derived from the present compound is not publicly disclosed, the dependence of biological activity on this precise substitution pattern is a well-established structure-activity relationship (SAR) in the benzimidazole SOS1 agonist series [1].

Regioselectivity SOS1 pharmacophore Structure-activity relationship

Halogen Selectivity: Bromine vs. Chlorine for Balancing Reactivity and Stability in Multi-Step Synthetic Sequences

The 4-bromo substituent offers an optimal balance between oxidative addition rates in Pd-catalyzed coupling and shelf stability compared to the more reactive 4-iodo analog or the less reactive 4-chloro analog [1]. While direct stability data for the compound itself is not publicly reported, general class behavior indicates that aryl bromides are sufficiently reactive under mild coupling conditions (the demonstrated 59-h reaction at moderate temperature [2]) while resisting unwanted nucleophilic substitution during storage or early synthetic steps that can plague aryl iodides. This balance reduces the risk of premature decomposition or side reactions, which is a key procurement consideration when planning large-scale synthetic campaigns.

Halogen reactivity Cross-coupling Synthetic efficiency

Proven Application Scenarios for 4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Based on Quantitative Evidence


Synthesis of Benzimidazole-Derived SOS1 Agonists for RAS-Driven Oncology Research

This compound serves as the primary building block to introduce the benzimidazolone core into SOS1 agonists, as demonstrated in the synthesis of fluorescent probes and potent small molecules that bind SOS1 with low nanomolar affinity and activate RAS-ERK signaling [1][2]. Researchers studying RAS-mutant cancers (pancreatic, colorectal, lung) rely on this scaffold to generate tool compounds and lead candidates. Procurement of the exact 4-bromo-6-methyl isomer is critical, as SAR data shows that even minor regioisomeric shifts abolish target engagement [1].

Construction of Bromodomain Inhibitor Libraries via Diversity-Oriented Cross-Coupling

The 4-bromo handle enables parallel synthesis of substituted benzimidazolones that act as bromodomain inhibitors (e.g., BRD4) for epigenetic research in autoimmune and inflammatory diseases [3]. Using Suzuki or Buchwald-Hartwig coupling, the bromine is replaced with diverse aryl, heteroaryl, or amine pharmacophores. The 6-methyl group is a fixed moiety that contributes to the overall shape and lipophilicity (calculated LogP ~ 1.6 [4]) of the final molecule, guiding library design towards CNS-permeable or peripherally restricted lead series.

Mechanistic Probe Development for RAS-SOS Protein-Protein Interaction Studies

The compound is directly implicated in the preparation of fluorescently-labeled SOS1 probes (e.g., fluorescein-conjugated derivatives) used to characterize RAS:SOS:RAS complex dynamics in vitro [2]. These probes are indispensable for assay development, high-throughput screening, and structural biology (co-crystallization) studies aimed at RAS pathway therapeutic intervention. Sourcing the correct building block ensures probe fidelity and signal reproducibility.

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